(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H19N3O2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
(1,3-dimethyl-1H-pyrazol-5-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. One notable interaction is with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . The compound acts as an inhibitor of sEH, displaying varying degrees of selectivity and potency. Molecular docking studies have revealed that the compound forms hydrogen bonds with the active site of sEH, thereby inhibiting its activity . This interaction highlights the potential of this compound as a tool for studying enzyme inhibition and metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell lines, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of key signaling molecules, leading to alterations in downstream pathways. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular metabolism, such as shifts in metabolic flux or alterations in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, its inhibition of soluble epoxide hydrolase (sEH) involves binding to the enzyme’s active site and preventing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which may have downstream effects on cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function may vary depending on the experimental context. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and alterations in cellular processes . In vivo studies have also indicated that the compound’s effects may persist over time, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent and can vary significantly with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it may induce toxic or adverse effects, including alterations in metabolic pathways and cellular function . Threshold effects have been observed in some studies, where the compound’s activity plateaus beyond a certain dosage, indicating a limit to its efficacy . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as soluble epoxide hydrolase (sEH) . By inhibiting sEH, the compound affects the metabolism of epoxides, leading to changes in metabolic flux and metabolite levels . Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular processes . These interactions underscore the compound’s potential as a tool for studying metabolic regulation and enzyme activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s solubility and affinity for specific transporters influence its localization and accumulation in different cellular compartments . For example, its high solubility in saline at physiological pH facilitates its distribution in aqueous environments, while its binding to transporters may direct it to specific tissues or organelles . These properties are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular processes . These interactions can influence the compound’s activity and function, as well as its potential for therapeutic applications. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in research and clinical settings.
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-11(14(2)13-9)12(17)15-5-3-10(8-16)4-6-15/h7,10,16H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENSKUIYMHKYDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.